molecular formula C14H24N6O4 B1606999 Glycine, N-(N2-L-histidyl-L-lysyl)- CAS No. 62024-09-3

Glycine, N-(N2-L-histidyl-L-lysyl)-

Cat. No. B1606999
CAS RN: 62024-09-3
M. Wt: 340.38 g/mol
InChI Key: XKIYNCLILDLGRS-QWRGUYRKSA-N
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Description

“Glycine, N-(N2-L-histidyl-L-lysyl)-” is also known as “Glycyl-L-histidyl-L-lysine” or “His-Lys-Gly”. It is an oligopeptide with the molecular formula C14H24N6O4. This compound is a derivative of the amino acid glycine .


Molecular Structure Analysis

The molecular formula of “Glycine, N-(N2-L-histidyl-L-lysyl)-” is C14H24N6O4 . This indicates that it contains 14 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“Glycine, N-(N2-L-histidyl-L-lysyl)-” is highly hydrophilic, with log D values between 2.38 and 2.49 at a pH range of 4.5–7.4 . It is stable in water and in pH (4.5–7.4) buffers for at least two weeks at 60°C .

Scientific Research Applications

1. Acid-Base Chemistry and Metal Ion Binding

Glycine, N-(N2-L-histidyl-L-lysyl) (Gly-His-Lys), demonstrates significant acid-base chemistry, relevant in the study of amino acids and peptides. Rabenstein, Greenberg, and Evans (1977) explored this aspect by examining the acid-dissociation constants of Gly-His-Lys. Their research found that the acidity of the histidyl imidazolium group is substantially higher than that of the glycyl ammonium group. This chemistry is crucial for understanding the binding of metal ions by proteins, as Gly-His-Lys serves as a model for such interactions (Rabenstein, Greenberg, & Evans, 1977).

2. Interaction with Copper Ions

The interaction of Gly-His-Lys with copper ions has been a focal point of research. Voelter, Sokolowski, Weber, and Weser (1975) studied the binding of Cu2+ to Gly-His-Lys, revealing complex formation dynamics. Their findings suggest an equilibrium between various Cu-complex species, shedding light on the intricate nature of metal-peptide interactions (Voelter, Sokolowski, Weber, & Weser, 1975).

3. Peptide Synthesis and Enzymatic Hydrolysis

Gly-His-Lys has been utilized in studies focusing on peptide synthesis and susceptibility to enzymatic hydrolysis. Yamamoto and Izumiya (1967) synthesized various peptides, including Gly-His-Lys, to assess their hydrolytic susceptibility to trypsin. This research is crucial in understanding peptide interactions with enzymes, which has implications in protein digestion and metabolism (Yamamoto & Izumiya, 1967).

4. Fibroblast Collagen Synthesis Stimulation

In the field of wound healing and tissue regeneration, Gly-His-Lys plays a significant role. Maquart, Pickart, Laurent, Gillery, Monboisse, and Borel (1988) discovered that Gly-His-Lys stimulates collagen synthesis in fibroblast cultures. This finding highlights the peptide's potential in promoting wound healing and tissue repair processes (Maquart et al., 1988).

5. Utilization in Protein Synthesis

Gly-His-Lys has been studied in the context of its utilization for protein synthesis. Skokut, Varner, Schaefer, Stejskal, and McKay (1982) used solid-state NMR to quantitatively measure the utilization of Gly-His-Lys for the synthesis of storage protein in soybean cotyledons. Their work contributes to understanding the role of this peptide in plant protein synthesis (Skokut et al., 1982).

properties

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(24)18-7-12(21)22)20-13(23)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,24)(H,20,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIYNCLILDLGRS-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211082
Record name Glycine, N-(N2-L-histidyl-L-lysyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(N2-L-histidyl-L-lysyl)-

CAS RN

62024-09-3
Record name Glycine, N-(N2-L-histidyl-L-lysyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062024093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(N2-L-histidyl-L-lysyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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